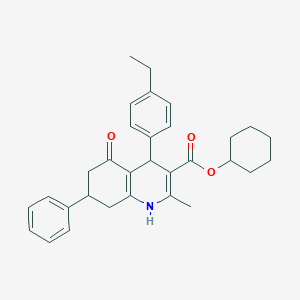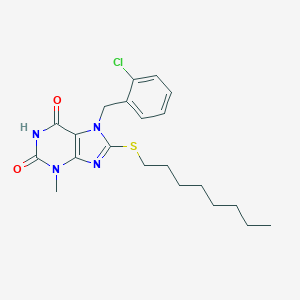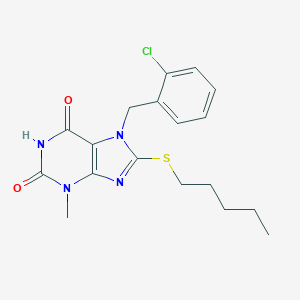
オキサジン-4-オン
説明
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazin-4-one is a specific type of oxazine .
Synthesis Analysis
A facile and efficient synthesis of bicyclic 1,3-oxazin-4-ones, 2,3,6,7-tetrahydrocyclopenta[e]-1,3-oxazin-4-ones and 2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-ones, has been achieved via an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This method features good yields, broad substrate scope, mild reaction conditions, and scalability .
Molecular Structure Analysis
The molecular formula of Oxazin-4-one is C4H3NO2 . The InChI representation is InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H . The Canonical SMILES representation is C1=CON=CC1=O .
Chemical Reactions Analysis
Oxazin-4-one can be synthesized through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .
Physical and Chemical Properties Analysis
Oxazin-4-one has a molecular weight of 97.07 g/mol . It has a topological polar surface area of 38.7 Ų . It has a complexity of 137 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .
科学的研究の応用
ヘテロ環状化合物の合成
オキサジン-4-オン誘導体、特に4H-ベンゾ[d][1,3]オキサジン-4-オンは、ヘテロ環状化合物の合成において極めて重要です。 これらの化合物は、様々な生物活性を示すキナゾリン-4(3H)-オンなどのより複雑なヘテロ環の製造における重要な中間体として役立ちます . これらの誘導体のために開発されたワンポット合成法は、化学プロセスを合理化し、医薬品化学における効率を高めるという点で、その重要性を示しています。
生物活性と創薬
オキサジン-4-オンの構造モチーフは、多くの生物学的に活性な分子に見られます。 たとえば、特定の誘導体は、脂質異常症の治療法の開発に役立つ、脂質低下作用を示すことがわかりました . さらに、一部のオキサジン-4-オン化合物は、特にヒト白血球エラスターゼに対するプロテアーゼ阻害剤としての可能性を示しており、組織変性を特徴とする疾患の治療における使用を示唆しています .
触媒と反応最適化
オキサジン-4-オン誘導体の革新的な合成経路には、Ir触媒によるワンポット反応などの触媒が含まれます。 これらの方法は、穏やかな反応条件と良好な収率を提供するため、プロセス最適化が重要な産業用途に適しています . これらの反応のスケーラビリティは、大規模生産の可能性も強調しています。
将来の方向性
Future research could focus on improving the synthesis process of Oxazin-4-one and its derivatives, exploring their potential applications, and investigating their safety and environmental impact. The development of new synthetic methods could also expand the range of possible structures and properties .
作用機序
Target of Action
Oxazin-4-one, also known as 4H-benzo[d][1,3]oxazin-4-one, is a heterocyclic compound with a six-membered oxazine ring fused with a benzene ring Benzoxazines, a class of compounds to which oxazin-4-one belongs, have been reported to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that Oxazin-4-one may interact with multiple targets, including enzymes, receptors, and cellular structures involved in these biological processes.
Mode of Action
It’s worth noting that benzoxazines, including oxazin-4-one, are known to inhibit interleukin-1, a key mediator of inflammation This suggests that Oxazin-4-one may exert its anti-inflammatory effects by interacting with and inhibiting this cytokine
Biochemical Pathways
For instance, the anti-inflammatory activity of benzoxazines may involve the inhibition of pro-inflammatory pathways mediated by interleukin-1 . Similarly, the antifungal and antibacterial activities of benzoxazines suggest that they may interfere with the biochemical pathways essential for the growth and survival of fungi and bacteria .
Result of Action
Based on the reported pharmacological activities of benzoxazines, oxazin-4-one may exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines . It may also inhibit the growth of fungi and bacteria, suggesting potential antimicrobial effects
生化学分析
Biochemical Properties
Oxazin-4-one is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Cellular Effects
Oxazin-4-one has been found to have several degrees of cell proliferation inhibition, particularly for compounds having a substituted aryl at C-2 of the molecules . It has shown significant antitumor activity in cells .
Molecular Mechanism
The molecular mechanism of Oxazin-4-one involves its interaction with biomolecules at the molecular level. For instance, it has been shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase .
Temporal Effects in Laboratory Settings
It has been synthesized via an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride .
特性
IUPAC Name |
oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKNUIVDQMARCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594067 | |
| Record name | 4H-1,2-Oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73696-35-2 | |
| Record name | 4H-1,2-Oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B404546.png)


![N-(4-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404550.png)


![Benzyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B404556.png)
![4-[5-Methyl-3-(5-methyl-furan-2-yl)-benzofuran-2-yl]-butan-2-one oxime](/img/structure/B404559.png)
![4-[3-(5-Methyl-furan-2-yl)-5-nitro-benzofuran-2-yl]-butan-2-one oxime](/img/structure/B404560.png)




